molecular formula C10H10N2O2 B1351383 3-(4-Methoxyphenyl)isoxazol-5-amine CAS No. 86685-98-5

3-(4-Methoxyphenyl)isoxazol-5-amine

Cat. No. B1351383
CAS RN: 86685-98-5
M. Wt: 190.2 g/mol
InChI Key: PHOQFLXRNUDPHQ-UHFFFAOYSA-N
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Scientific Research Applications

Field: Medicinal Chemistry

  • Application : Isoxazole derivatives, including 3-(4-Methoxyphenyl)isoxazol-5-amine, have been studied for their wide spectrum of biological activities and therapeutic potential .
  • Methods : The development of new synthetic strategies and designing of new isoxazole derivatives are based on the most recent knowledge emerging from the latest research .
  • Results : Isoxazole derivatives have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Field: Crystallography

  • Application : The intermolecular interactions of N - (3- (4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin have been investigated .
  • Methods : The CrystalExplorer program was used to investigate and visualize the intermolecular interactions .
  • Results : The results of this study were not provided in the source .

Field: Antifungal Research

  • Application : Isoxazole derivatives, including 3-(4-Methoxyphenyl)isoxazol-5-amine, have been synthesized and tested for in vitro antifungal activities .
  • Methods : A series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles were synthesized and tested for their antifungal activities against B. cinerea and R. cerealis by the mycelium growth rate method .
  • Results : The results of this study were not provided in the source .

Field: Drug Discovery

  • Application : Isoxazole, a five-membered heterocyclic pharmacophore is widely used as a crucial moiety in drug discovery research .
  • Methods : Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
  • Results : The core structure of isoxazole has been used in the development of a plethora of methods for the synthesis of this valuable fragment .

Field: Photochemical Synthesis

  • Application : Isoxazole derivatives, including 3-(4-Methoxyphenyl)isoxazol-5-amine, have been used in the photochemical synthesis of isoxazole-5 (4H)-one derivatives .
  • Methods : The synthesis of isoxazole-5 (4H)-one derivatives occurred through a photochemical process with intermediate radical formation .
  • Results : The results of this study were not provided in the source .

Field: Catalysis

  • Application : Isoxazole derivatives have been used in catalysis for the synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones .
  • Methods : The model reaction was compared using different catalysts .
  • Results : The catalyst had a significant effect on the product yield .

properties

IUPAC Name

3-(4-methoxyphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-10(11)14-12-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOQFLXRNUDPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402361
Record name 3-(4-methoxyphenyl)isoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)isoxazol-5-amine

CAS RN

86685-98-5
Record name 3-(4-methoxyphenyl)isoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxyphenyl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PR Boggu, E Venkateswararao, M Manickam… - Bioorganic & Medicinal …, 2020 - Elsevier
To identify novel potent cardiac myosin activator, a series of diphenylalkylisoxazol-5-amine compounds 4–7 have been synthesized and evaluated for cardiac myosin ATPase activation…
Number of citations: 4 www.sciencedirect.com
A Kamal, P Suresh, A Mallareddy, BA Kumar… - Bioorganic & medicinal …, 2011 - Elsevier
A series of novel conjugates of 4-aza-2,3-didehydropodophyllotoxins (11a–w) were synthesized by a straightforward one-step multicomponent synthesis that demonstrated cytotoxicity …
Number of citations: 62 www.sciencedirect.com
O Akbulut, D Lengerli, O Saatci, E Duman… - Molecular cancer …, 2020 - AACR
TACC3, a transforming acidic coiled-coil (TACC) family member, is frequently upregulated in a broad spectrum of cancers, including breast cancer. It plays critical roles in protecting …
Number of citations: 17 aacrjournals.org
Y Ge, W Sun, Y Chen, Y Huang, Z Liu… - The Journal of …, 2019 - ACS Publications
A highly chemoselective reaction between 5-aminoisoxazoles and α-diazocarbonyl compounds has been described. Both Wolff rearrangement and N–H insertion products can be …
Number of citations: 9 pubs.acs.org
Ö Akbulut - 2021 - Bilkent University
Number of citations: 0

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